molecular formula C15H33NSn B018251 E-3-(Tributylstannyl)-2-propen-1-amine CAS No. 202115-92-2

E-3-(Tributylstannyl)-2-propen-1-amine

Cat. No.: B018251
CAS No.: 202115-92-2
M. Wt: 346.1 g/mol
InChI Key: XBVNSAUITMDMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a propenylamine moiety. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Stille coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributylstannyl chloride with an appropriate propenylamine precursor under controlled conditions. One common method includes the use of lithium acetylide-ethylenediamine complex in tetrahydrofuran, followed by the addition of tributylstannyl chloride . The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: E-3-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically the coupled organic molecules, where the tin group is replaced by the desired organic moiety.

Scientific Research Applications

E-3-(Tributylstannyl)-2-propen-1-amine has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of E-3-(Tributylstannyl)-2-propen-1-amine in coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The tin atom acts as a leaving group, facilitating the formation of the new bond .

Comparison with Similar Compounds

Uniqueness: E-3-(Tributylstannyl)-2-propen-1-amine is unique due to its amine functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs with hydroxyl or aldehyde groups. This makes it particularly valuable in the synthesis of nitrogen-containing organic compounds.

Properties

IUPAC Name

(E)-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNSAUITMDMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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